molecular formula C4H9NO3 B13724438 (2S)-4-azaniumyl-2-hydroxybutanoate

(2S)-4-azaniumyl-2-hydroxybutanoate

Cat. No.: B13724438
M. Wt: 119.12 g/mol
InChI Key: IVUOMFWNDGNLBJ-VKHMYHEASA-N
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Description

(2S)-4-Azaniumyl-2-hydroxybutanoate, also commonly known as (S)-(-)-4-Amino-2-hydroxybutyric acid, is a chiral beta-hydroxy amino acid of high interest in pharmacological and biochemical research . This compound features a molecular formula of C 4 H 9 NO 3 and a molecular weight of 119.12 g/mol . It is supplied as a solid with a high purity of 98% or greater, ensuring consistency and reliability for experimental applications . This chemical serves as a valuable precursor or intermediate in organic synthesis and the study of novel pharmaceutical compounds, particularly in the development of prodrugs . Its structure, containing both amino and hydroxy functional groups on a short carbon chain, makes it a useful building block for investigating metabolic pathways and exploring the structure-activity relationships of bioactive molecules, including neuromodulators and enzyme inhibitors. Researchers utilize this compound to probe mechanisms in neurochemistry and cellular signaling. Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human use .

Properties

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

(2S)-4-azaniumyl-2-hydroxybutanoate

InChI

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1

InChI Key

IVUOMFWNDGNLBJ-VKHMYHEASA-N

Isomeric SMILES

C(C[NH3+])[C@@H](C(=O)[O-])O

Canonical SMILES

C(C[NH3+])C(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Structural Parameters of Metal Complexes

The following table summarizes the bond lengths and angles from DFT calculations of metal complexes involving (2S)-4-azaniumyl-2-hydroxybutanoate analogues with Be, Mg, and Zn:

Atom Pair Be Complex (Å/°) Mg Complex (Å/°) Zn Complex (Å/°)
O1-O2 Bond Length (Å) 2.2784 2.2516 2.2467
O1-N3 Bond Length (Å) 2.5875 2.8248 2.8745
O1-C4 Bond Length (Å) 1.1921 1.2063 1.2029
N3-M15 Bond Length (Å) 1.4297 1.8423 1.8029
O1-O2-N3 Bond Angle (°) 97.07 91.58 90.59
O1-N3-O5 Bond Angle (°) 116.07 108.97 108.62
O1-N3-C4-C12 Dihedral (°) 177.64 -13.35 -14.22

Note: N3-M15 represents the bond between the amino nitrogen and the metal center, indicating coordination strength.

Interpretation of Data

  • The bond lengths indicate coordination of the amino nitrogen and carboxylate oxygen to the metal center.
  • The order of covalency in the complexes is Be > Zn > Mg, with Mg complexes being more ionic and water stable.
  • The complexes adopt octahedral geometry around the metal ion.
  • Slight elongation of C-O and C-N bonds upon complex formation suggests ligand-metal interaction.
  • The dihedral angles reveal non-planar conformations, consistent with stable 3D structures.

Research Discoveries and Applications

  • The hydroxyl group in this compound exhibits poor binding ability due to strong hydrogen bonding, which affects metal complex stability.
  • Metal ions stabilize the ligand in complexes and can act as drug carriers, suggesting potential pharmaceutical applications.
  • Molecular docking studies with viral proteins (e.g., COVID-19 strains) indicate possible therapeutic uses of the amino acid-metal complexes.
  • Computational chemistry tools like DFT and molecular dynamics are essential in optimizing synthesis and understanding the compound's behavior in biological systems.

Summary Table of Preparation and Analysis

Aspect Details
Starting Material Chiral amino acids (e.g., L-threonine) or hydroxybutanoic acids
Key Functional Groups Azaniumyl (protonated amino), hydroxyl (2-hydroxy), carboxylate
Protection Strategy Boc for amines, esters for carboxyl groups
Complexation Metals Be(II), Mg(II), Zn(II) as sulfates
Coordination Sites Amino nitrogen and carboxylate oxygen
Geometry of Complexes Octahedral
Analytical Techniques DFT (B3LYP/6-31G**), Molecular Docking, Crystallography
Applications Drug design, metal ion carriers, antiviral studies
Stability Factors Hydrogen bonding, covalency order (Be > Zn > Mg), ionic character of Mg complexes

Chemical Reactions Analysis

Types of Reactions

L-threonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions include:

    Oxidation: L-threonine can be oxidized to form 2-amino-3-ketobutyric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: L-threonine can be reduced to form 2-amino-3-hydroxybutyric acid using reducing agents like sodium borohydride.

    Substitution: L-threonine can undergo substitution reactions to form derivatives such as N-acetyl-L-threonine or O-phospho-L-threonine.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases for catalyzing substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include 2-amino-3-ketobutyric acid, 2-amino-3-hydroxybutyric acid, N-acetyl-L-threonine, and O-phospho-L-threonine. These derivatives have various applications in research and industry.

Scientific Research Applications

L-threonine has a wide range of scientific research applications in chemistry, biology, medicine, and industry. Some of the key applications include:

    Chemistry: L-threonine is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: L-threonine is essential for protein synthesis and is used in cell culture media to support the growth of cells and tissues in vitro.

    Medicine: L-threonine is used as a dietary supplement to support muscle growth, immune function, and overall health. It is also used in the treatment of certain metabolic disorders and as a component of parenteral nutrition solutions.

    Industry: L-threonine is used as an additive in animal feed to improve the nutritional quality of feed and promote the growth and health of livestock.

Mechanism of Action

L-threonine exerts its effects through its role as an essential amino acid in protein synthesis. It is incorporated into proteins during translation, where it contributes to the structure and function of proteins. L-threonine is also involved in various metabolic pathways, including the biosynthesis of glycine and serine, and the production of important biomolecules such as collagen and elastin.

The molecular targets of L-threonine include ribosomes, where it is incorporated into nascent polypeptide chains, and various enzymes involved in amino acid metabolism. The pathways involved in L-threonine metabolism include the threonine dehydratase pathway, which converts L-threonine to α-ketobutyrate, and the threonine aldolase pathway, which converts L-threonine to glycine and acetaldehyde.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(2S)-4-azaniumyl-2-hydroxybutanoate” with two structurally related compounds from the provided evidence: ethyl 2-amino-4-hydroxybutanoate () and azanium,5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate ().

Property This compound Ethyl 2-amino-4-hydroxybutanoate Azanium,5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate
CAS Number Not provided 764724-38-1 63699-78-5
Molecular Formula C₄H₁₀NO₃⁺ C₆H₁₃NO₃ C₁₂H₁₆N₄O₇
Molecular Weight (g/mol) 136.13 147.17 328.28
Key Functional Groups Azanium, hydroxyl, carboxylate Amino, hydroxyl, ethyl ester Azanium, nitro, benzoate, amide, carboxylate
Structural Features Zwitterionic, short-chain Esterified side chain Aromatic nitro group, extended peptide-like backbone
Solubility (Predicted) High (polar groups) Moderate (ester reduces polarity) Low (aromatic and bulky groups)
Potential Applications Biochemical intermediates Organic synthesis Drug development (complex structure)

Key Observations:

Structural Complexity: The target compound is the simplest in this group, lacking aromatic or extended side chains. Its zwitterionic nature contrasts with ethyl 2-amino-4-hydroxybutanoate, which features a neutral ethyl ester group, reducing polarity and likely enhancing lipid solubility .

Functional Group Impact: The ammonium and carboxylate groups in the target compound enhance its solubility in aqueous environments compared to the esterified analog. However, the ester in ethyl 2-amino-4-hydroxybutanoate may improve stability under acidic conditions .

Molecular Weight and Applications: The low molecular weight of the target compound suggests utility in metabolic pathways or as a building block for larger molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-4-azaniumyl-2-hydroxybutanoate, and how can enantiomeric purity be ensured?

  • Methodological Answer:

  • Use asymmetric synthesis techniques, such as enzymatic catalysis or chiral auxiliaries, to achieve stereochemical control at the (2S)-position.
  • Purify intermediates via recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral HPLC (e.g., using a Chiralpak® column).
  • Confirm enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer:

  • NMR : 1H and 13C NMR to confirm the hydroxybutanoate backbone and azaniumyl group. Use D2O exchange experiments to identify labile protons.
  • IR spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and carboxylate (1550–1610 cm⁻¹) stretches.
  • X-ray crystallography : Resolve absolute configuration using SHELX refinement (e.g., SHELXL for small-molecule structures) .

Q. How can common impurities (e.g., diastereomers or unreacted intermediates) be identified during synthesis?

  • Methodological Answer:

  • Use TLC with fluorescent indicators to track reaction progress.
  • Analyze crude products via HPLC-MS to detect by-products (e.g., m/z differences for unreacted amines).
  • Compare retention times with authentic standards .

Advanced Research Questions

Q. How can contradictions between experimental and computational NMR chemical shifts for this compound be resolved?

  • Methodological Answer:

  • Perform higher-level DFT calculations (e.g., B3LYP/6-311++G(d,p)) including solvent effects (e.g., IEFPCM for water).
  • Validate computational models by synthesizing analogs with known substituents and comparing shifts.
  • Replicate NMR experiments under controlled conditions (e.g., standardized pH and temperature) .

Q. What experimental designs are suitable for determining the protonation state of the azaniumyl group under varying pH conditions?

  • Methodological Answer:

  • Conduct pH-dependent NMR titrations (1H and 15N) in D2O to monitor chemical shift changes.
  • Use potentiometric titrations to measure pKa values of the azaniumyl group.
  • Compare with computational predictions (e.g., MarvinSketch pKa modules) .

Q. How can discrepancies in reported crystal structure data for derivatives of this compound be addressed?

  • Methodological Answer:

  • Re-analyze diffraction data using SHELXTL to refine hydrogen bonding and torsional angles.
  • Check for crystal twinning or disorder using PLATON or Olex2 tools.
  • Cross-validate with Cambridge Structural Database (CSD) entries for analogous compounds .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in aqueous vs. organic solvents?

  • Methodological Answer:

  • Standardize solvent purity (e.g., HPLC-grade water) and temperature (e.g., 25°C) during solubility tests.
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions.
  • Compare with COSMO-RS simulations to predict solvent-solute interactions .

Tables for Key Analytical Parameters

Technique Key Parameters Expected Outcomes
X-ray crystallographyResolution < 0.8 Å, R-factor < 5%Absolute stereochemistry, hydrogen bonding network
Chiral HPLCColumn: Chiralpak® IA; Mobile phase: hexane/IPABaseline separation of enantiomers (ee > 99%)
DFT calculationsB3LYP/6-311++G(d,p), solvent = waterNMR shift predictions within ±0.3 ppm accuracy

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